2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate
Overview
Description
2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is an organic compound that features both a pyridine ring and a benzene ring, each substituted with functional groups that impart unique chemical properties. The presence of the trifluoromethyl group and the sulphonate group makes this compound particularly interesting for various applications in chemistry and industry.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is succinate dehydrogenase (complex II) , a key enzyme in the mitochondrial respiratory chain . This enzyme plays a crucial role in energy production within cells.
Mode of Action
This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to succinate dehydrogenase and inhibits its activity, disrupting the normal function of the mitochondrial respiratory chain.
Biochemical Pathways
By inhibiting succinate dehydrogenase, this compound disrupts the tricarboxylic acid (TCA) cycle or Krebs cycle, a crucial biochemical pathway involved in cellular respiration. This disruption leads to a decrease in ATP production, affecting the energy balance within cells .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within cells. This can result in cell death, making the compound potentially useful as a pesticide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate typically involves the reaction of 2-chloro-3-pyridyl with 4-(trifluoromethyl)benzene-1-sulphonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.
Scientific Research Applications
2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-trifluoromethyl-pyrimidine
- 4-(Trifluoromethyl)benzene-1-sulphonyl chloride
Uniqueness
2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both a pyridine and a benzene ring, each with electron-withdrawing substituents, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
(2-chloropyridin-3-yl) 4-(trifluoromethyl)benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-11-10(2-1-7-17-11)20-21(18,19)9-5-3-8(4-6-9)12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGRIDNVVIKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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